molecular formula C21H20N4O2 B2914374 N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105203-69-7

N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2914374
M. Wt: 360.417
InChI Key: JYEHMZKXQDREOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide involves the reaction of 4-ethylphenylhydrazine with 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid in the presence of a coupling agent to form the desired product.

Starting Materials
4-ethylphenylhydrazine, 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid, Coupling agent (e.g. EDC, DCC)

Reaction
To a solution of 4-ethylphenylhydrazine in a suitable solvent (e.g. DMF, DMSO), add 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoic acid and the coupling agent., Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting materials., Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography using a suitable stationary phase and eluent system (e.g. silica gel, hexane/ethyl acetate)., Characterize the final product by spectroscopic methods (e.g. NMR, IR, MS) and compare to literature values.

Scientific Research Applications

N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In drug discovery, it has been used as a lead compound for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation.

Biochemical And Physiological Effects

N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide in lab experiments is its potential applications in various fields such as cancer research, neuroscience, and drug discovery. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the research of N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide. The compound can be further studied for its potential applications in cancer research, neuroscience, and drug discovery. Additionally, the exact mechanism of action can be further elucidated, which can lead to the development of more effective drugs. Further studies can also be conducted to optimize the use of this compound in lab experiments.

properties

IUPAC Name

N-(4-ethylphenyl)-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-14-7-9-15(10-8-14)23-18(26)11-12-25-13-22-19-16-5-3-4-6-17(16)24-20(19)21(25)27/h3-10,13,24H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEHMZKXQDREOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.